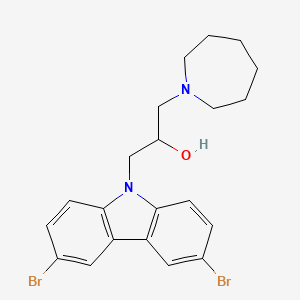
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide
描述
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research. MTFB is a benzothioamide derivative that has been synthesized using various methods. The compound has shown promising results in numerous studies, particularly in the field of cancer research.
作用机制
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide exerts its anti-cancer effects by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that regulates various cellular processes, including cell growth, division, and apoptosis. In cancer cells, the activity of PP2A is often reduced, leading to uncontrolled cell growth and survival. N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide restores the activity of PP2A, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has been shown to have minimal toxicity in normal cells and tissues. In addition to its anti-cancer effects, N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has also been shown to have anti-inflammatory and anti-angiogenic effects. N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the formation of new blood vessels, which are essential for tumor growth and metastasis.
实验室实验的优点和局限性
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, there are some limitations to using N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide in lab experiments, including its poor solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis and purification.
未来方向
There are several future directions for the research and development of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide. Further studies are also needed to investigate the potential of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide in combination with other anti-cancer agents or therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide in humans.
科学研究应用
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has been extensively studied for its potential as an anti-cancer agent. Studies have shown that N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c1-20-13-5-3-2-4-12(13)19-14(21)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXKTDLDUCLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

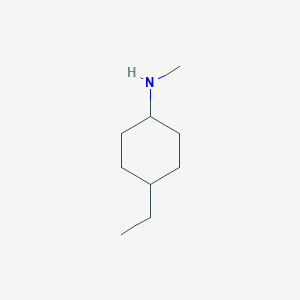
![4-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3255283.png)
![2-([1,1'-Biphenyl]-2-yl)ethanamine](/img/structure/B3255293.png)

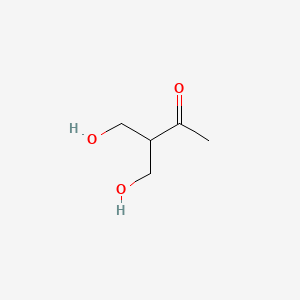
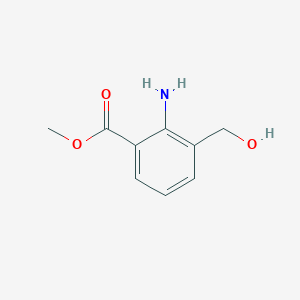
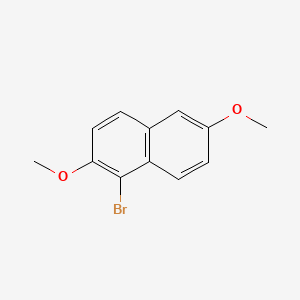


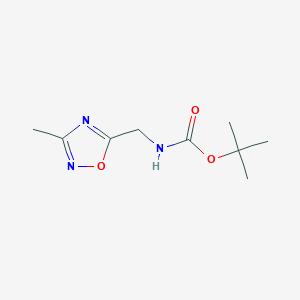

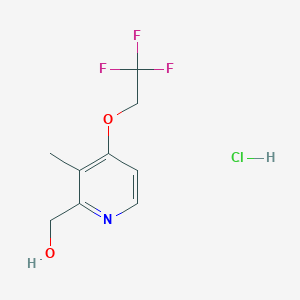
![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)
